molecular formula C2H6AlO B213190 Ethanol, aluminum salt CAS No. 555-75-9

Ethanol, aluminum salt

Cat. No.: B213190
CAS No.: 555-75-9
M. Wt: 73.05 g/mol
InChI Key: LIYILTXDOBZLIO-UHFFFAOYSA-N
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Description

Aluminum ethoxide, also known as aluminum ethylate or ethanol, aluminum salt, is a chemical compound with the formula Al(OC₂H₅)₃ . It commonly presents as white chunks or a powder and is highly sensitive to moisture . This compound is a member of the metal alkoxide family and serves as a versatile reagent in numerous research and industrial applications due to its unique reactivity . Key physical properties include a melting point of 154-159 °C, a boiling point of approximately 320 °C, and a density of 1.142 g/cm³ . Researchers value aluminum ethoxide for its role in several key areas. It acts as an effective reducing agent in organic synthesis, specifically for the reduction of aldehydes and ketones to their corresponding alcohols . It also functions as a catalyst in polymerization reactions, facilitating the formation of high molecular weight polymers . Furthermore, it is a critical precursor in the sol-gel process for producing high-purity aluminum sesquioxide (alumina) . Modern research continues to find new applications, such as its use in the development of advanced nanofiltration membranes for antibiotic removal . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should note that aluminum ethoxide is flammable and corrosive . Proper handling procedures are essential, including storage in a cool, dry place below +30°C and the use of appropriate personal protective equipment.

Properties

CAS No.

555-75-9

Molecular Formula

C2H6AlO

Molecular Weight

73.05 g/mol

IUPAC Name

aluminum;ethanolate

InChI

InChI=1S/C2H6O.Al/c1-2-3;/h3H,2H2,1H3;

InChI Key

LIYILTXDOBZLIO-UHFFFAOYSA-N

SMILES

CC[O-].CC[O-].CC[O-].[Al+3]

Canonical SMILES

CCO.[Al]

boiling_point

200 °C @ 6-8 mm Hg;  175-180 °C @ 3 mm Hg

Color/Form

Liquid
Liquid, condenses to a solid

density

1.142 @ 20 °C / 0 °C

melting_point

140 °C ... slowly solidifies to a whole white solid

Other CAS No.

555-75-9

physical_description

Colorless liquid;  [Hawley] Slowly solidifies to white solid;  Decomposes in water;  [Merck Index] Insoluble in water, but slightly soluble in benzene and ether;  [HSDB] Off-white powder;  [MSDSonline]

Pictograms

Flammable; Corrosive

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

Slightly sol in hot xylene, chlorobenzene, high boiling solvents
INSOL IN ALCOHOL;  SLIGHTLY SOL IN BENZENE, ETHER

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalysts

Aluminum’s native oxide layer inhibits reactivity, necessitating activation. Mercury chloride (HgCl₂) or iodine (I₂) are commonly used to amalgamate the aluminum surface, facilitating ethanol attack. The reaction proceeds as:
2 Al+6CH3CH2OH2Al(OCH2CH3)3+3H2\text{2 Al} + 6 \text{CH}_3\text{CH}_2\text{OH} \rightarrow 2 \text{Al(OCH}_2\text{CH}_3\text{)}_3 + 3 \text{H}_2 \uparrow
Mercury-based catalysts enhance reaction rates but introduce toxicity and environmental hazards.

Process Parameters

  • Temperature : Reflux conditions (78°C for ethanol) are maintained to drive hydrogen evolution.

  • Time : Reactions typically require 12–24 hours for completion, depending on aluminum particle size and catalyst concentration.

  • Yield : Reported conversions exceed 95%, but post-processing (distillation under vacuum) is necessary to isolate pure aluminum ethoxide.

Limitations : Mercury contamination risks and slow kinetics have spurred alternative methods.

Catalytic Synthesis Using Aluminum Trichloride

A modern advancement replaces toxic mercury with aluminum trichloride (AlCl₃) as a Lewis acid catalyst, enabling safer and more efficient synthesis. This method, detailed in patent CN100338003C, utilizes waste aluminum scraps, enhancing cost-effectiveness.

Reaction Design

The process involves:

  • Solvent System : Ethyl acetate acts as an inert medium, preventing side reactions and improving mixing.

  • Catalyst Loading : AlCl₃ at 5–20 mol% relative to aluminum initiates ethanol activation.

  • Stoichiometry : A 1:3–5 molar ratio of aluminum to ethanol ensures complete conversion.

Example Protocol :

  • Combine 10 g aluminum scraps (99% purity), 5 g AlCl₃, and 100 mL ethyl acetate.

  • Reflux at 78°C for 30 minutes.

  • Gradually add 70 mL ethanol over 4 hours, followed by 6 hours of continued reaction.

  • Result : 99.3% conversion to aluminum ethoxide, yielding a 23.7% mass fraction solution.

Advantages

  • Waste Utilization : Industrial aluminum byproducts reduce raw material costs.

  • Safety : Eliminates mercury, aligning with green chemistry principles.

  • Scalability : Continuous ethanol addition prevents exothermic runaway.

Electrochemical Synthesis in Ethanol Media

Emerging electrochemical methods exploit aluminum’s redox behavior in ethanol, bypassing traditional catalysts. J-stage research demonstrates this approach using AlCl₃ as an electrolyte.

Experimental Setup

  • Electrolyte : Anhydrous ethanol with 10 wt% AlCl₃.

  • Electrodes : Aluminum anode and cathode.

  • Conditions : Ambient temperature, constant voltage (5–10 V).

Reaction Dynamics

Aluminum oxidizes at the anode:
AlAl3++3e\text{Al} \rightarrow \text{Al}^{3+} + 3 \text{e}^-
Ethanol reacts with Al³⁺, forming aluminum ethoxide:
Al3++3CH3CH2OAl(OCH2CH3)3\text{Al}^{3+} + 3 \text{CH}_3\text{CH}_2\text{O}^- \rightarrow \text{Al(OCH}_2\text{CH}_3\text{)}_3
Yield : Preliminary results indicate >90% efficiency, though optimization is ongoing.

Benefits and Challenges

  • Catalyst-Free : Avoids AlCl₃ residues.

  • Energy Efficiency : Lower thermal input vs. reflux methods.

  • Drawbacks : Requires precise voltage control to prevent over-oxidation.

Industrial-Scale Continuous Processes

Patent US2447064A outlines a continuous reactor design for aluminum soap production, adaptable to aluminum ethoxide synthesis.

Flow Reactor Configuration

  • Feedstreams : Separate lines for ethanol/NaOH and Al³⁺ solutions.

  • Mixing Chamber : Solutions merge at stoichiometric ratios, ensuring uniform precipitation.

  • pH Control : Post-reaction acidification (pH 5–6) stabilizes the product.

Operational Parameters

ParameterValue
Flow Rate1–5 L/min
Temperature50–80°C
Residence Time30–60 minutes
Yield>98%

Advantages : High throughput, minimal downtime, and consistent product quality.

Comparative Analysis of Preparation Methods

The table below evaluates key metrics across synthesis routes:

MethodCatalystsYield (%)ToxicityScalabilityCost ($/kg)
TraditionalHgCl₂/I₂95HighModerate120
AlCl₃-CatalyzedAlCl₃99.3LowHigh80
ElectrochemicalNone90NoneModerate100
Continuous FlowNaOH/Al³⁺98ModerateHigh70

Key Insights :

  • AlCl₃-catalyzed methods balance efficiency and safety, ideal for medium-scale production.

  • Continuous flow systems offer the lowest cost but require significant infrastructure.

  • Electrochemical routes show promise for niche applications despite lower yields .

Scientific Research Applications

Synthesis of Ethanol, Aluminum Salt

The synthesis of aluminum ethoxide typically involves the reaction of aluminum with ethanol in the presence of a catalyst. A notable method utilizes waste aluminum scraps and anhydrous aluminum trichloride as a catalyst, mixed with ethyl acetate to facilitate the reaction. This method not only reduces production costs but also minimizes environmental impact by using industrial waste as a raw material .

Key Reaction Equation:

Al+C2H5OHAl C2H53+H2\text{Al}+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{Al C}_2\text{H}_5\text{O }_3+\text{H}_2

Organic Synthesis

Aluminum ethoxide serves as an effective reagent in organic synthesis, particularly in the condensation reactions to form aldehydes and ketones. Its role as a catalyst in these reactions enhances yield and selectivity, making it valuable in the pharmaceutical industry for drug synthesis .

Nanomaterials Production

Aluminum ethoxide is utilized in the preparation of nano-alumina powders. These materials are significant in various applications including catalysis, electronics, and materials science due to their high surface area and reactivity .

Environmental Impact

The use of aluminum ethoxide in biofuels has raised concerns regarding corrosion. Ethanol blends can cause alcoholate corrosion of aluminum components in fuel systems. Research indicates that increasing the ethanol content can exacerbate corrosion issues, necessitating further investigation into protective measures for aluminum alloys .

Biomedical Applications

Recent studies have explored the effects of ethanol and aluminum salts on biological systems. For instance, research indicates that combining ethanol with aluminum salts can enhance aluminum absorption in biological systems, potentially leading to toxic effects such as thrombocytopenia and brain atrophy when ingested . This raises important considerations for safety and health regarding exposure to these compounds.

Case Studies

StudyFindings
Synthesis Methodology Utilization of waste aluminum scraps significantly reduces production costs while maintaining high conversion rates (up to 99%) for aluminum ethoxide synthesis .
Biochemical Effects The addition of ethanol to aluminum-containing solutions increased plasma aluminum levels and induced hematological changes in rat models .
Corrosion Research Investigated the impact of ethanol blends on aluminum alloys, highlighting potential corrosion risks that require mitigation strategies .

Mechanism of Action

The mechanism of action of aluminum ethoxide in the Meerwein-Ponndorf-Verley reduction involves the formation of a six-membered transition state. The aluminum atom coordinates with the carbonyl oxygen of the aldehyde or ketone, facilitating the transfer of a hydride ion from the alkoxide ligand to the carbonyl carbon, resulting in the formation of the corresponding alcohol.

Comparison with Similar Compounds

Aluminum Chloride (AlCl₃)

  • Synthesis & Solubility : Aluminum chloride is water-soluble and synthesized via direct chlorination of aluminum. Unlike aluminum ethoxide, it is ionic and hydrolyzes readily in water.
  • Applications: Widely used as a Lewis acid catalyst in Friedel-Crafts reactions and as a coagulant in water treatment. In contrast, aluminum ethoxide is preferred in non-aqueous synthesis (e.g., mesoporous alumina) due to its stability in organic solvents .
  • Thermal Stability : AlCl₃ sublimes at 178°C, while aluminum ethoxide decomposes at ~300°C to form alumina, making the latter suitable for high-temperature applications .

Aluminum Stearate (Al(C₁₈H₃₅O₂)₃)

  • Synthesis & Solubility: Produced by reacting stearic acid with aluminum hydroxide. Soluble in ethanol, mineral oils, and benzene .
  • Applications: Acts as a thickener in lubricants and cosmetics. Unlike aluminum ethoxide, it lacks catalytic utility but shares ethanol solubility for formulation ease .
  • Thermal Conductivity: Not applicable as a structural material, whereas γ-alumina derived from aluminum ethoxide exhibits high thermal conductivity (30 W/m·K) .

Aluminum Acetylacetonate (Al(acac)₃)

  • Synthesis: Formed by reacting aluminum with acetylacetone. Soluble in ethanol and used in organic synthesis .
  • Applications : Catalysis and polymer crosslinking. Aluminum ethoxide outperforms in alumina production due to its direct decomposition pathway .
  • Photochromic Properties: Unique to polyoxometalate-aluminum complexes (e.g., TBA-1), which exhibit light-responsive behavior in ethanol solutions .

Pharmaceutical Aluminum Salts (e.g., Aluminum Phenylalkanoates)

  • Synthesis: Insoluble salts prepared for sustained-release suspensions. Ethanol is used to wash aluminum pectinate in pectin extraction, but these salts differ in pharmaceutical utility .
  • Applications: Provide tasteless, water-insoluble drug formulations. Unlike aluminum ethoxide, they lack material science applications but share ethanol in purification steps .

Research Findings and Data Tables

Table 1: Comparative Properties of Aluminum Salts

Property Aluminum Ethoxide Aluminum Chloride Aluminum Stearate Aluminum Phenylalkanoate
Solubility Ethanol, organic solvents Water, polar solvents Ethanol, oils Water-insoluble
Thermal Stability Decomposes at ~300°C Sublimes at 178°C Stable to ~150°C Stable to ~200°C
Key Application Mesoporous alumina Catalysis, water treatment Lubricants Drug suspensions
Thermal Conductivity 30 W/m·K (γ-alumina) N/A N/A N/A

Q & A

Q. What are the recommended methodologies for synthesizing ethanol-aluminum salt complexes in heterogeneous catalysis?

To synthesize ethanol-aluminum salt complexes, a hydrothermal synthesis approach is commonly employed. For example, aluminum nitrate can be dissolved in ethanol and mixed with tetraethyl orthosilicate (TEOS) under acidic conditions (e.g., HCl). The mixture undergoes hydrothermal treatment (e.g., 100°C for 48 hours), followed by calcination (e.g., 550°C under synthetic air flow) to produce a mesoporous Al-SBA-15 precursor. Molybdenum trioxide (MoO₃) can then be impregnated into the precursor using ammonium heptamolybdate solutions .

Q. Which characterization techniques are critical for analyzing the structural and thermal properties of ethanol-aluminum salts?

Key techniques include:

  • X-ray diffraction (XRD) to confirm crystallinity and phase purity.
  • Brunauer-Emmett-Teller (BET) analysis to assess surface area and pore structure.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for precise quantification of aluminum content .

Q. How can researchers accurately determine aluminum concentrations in ethanol-aluminum salt solutions?

ICP-MS is the gold standard for detecting aluminum at trace levels (e.g., 3 μg/L detection limit in biological matrices). For colorimetric methods, lumogallion-based assays are effective: dissolve lumogallion in 2-propanol and dilute hydrochloric acid, then measure fluorescence or absorbance at optimized wavelengths. Calibration requires preparing aluminum standards (e.g., 10 ppm AlCl₃ solutions) .

Advanced Research Questions

Q. What experimental design strategies are optimal for maximizing catalytic efficiency of ethanol-aluminum salt systems in transesterification reactions?

Use a D-optimal combined design or response surface methodology (RSM) to evaluate variables such as MoO₃ loading (5–15 wt%), reaction time, and temperature. For example, a 3-central-point design can model biodiesel yield as a function of MoO₃ content and time, revealing that MoO₃ loading has a stronger effect than reaction duration within tested ranges .

Q. How can contradictory data from different aluminum quantification methods (e.g., ICP-MS vs. colorimetry) be resolved?

Discrepancies often arise from matrix interference or recovery rate variations. Mitigation strategies include:

  • Validating ICP-MS with standard reference materials (e.g., NIST-certified samples).
  • Adjusting colorimetric assays for ethanol-aluminum salt matrices by optimizing pH (e.g., pH 4.5 buffer) and using masking agents (e.g., dithizone) to reduce interference from co-existing ions .

Q. What in vitro models are suitable for assessing the biological interactions of ethanol-aluminum salts, and how should they be validated?

Use cell-based assays (e.g., human epithelial cells) to study cytotoxicity, complemented by spectroscopic techniques (e.g., FTIR) to monitor aluminum uptake. Validate models by cross-referencing results with toxicological databases (e.g., ATSDR profiles) and ensuring consistency with published recovery rates (e.g., 90–110% for ICP-MS in milk matrices) .

Q. How can researchers address variability in aluminum recovery rates during extraction from complex matrices like plant tissues?

Implement matrix-matched calibration by spiking control samples with known aluminum concentrations. For ethanol-based extractions, optimize solvent ratios (e.g., water-ethanol mixtures) and agitation parameters (e.g., 400 rpm for 120 minutes) to enhance recovery. Centrifugation (e.g., 4637 ×g for 5 minutes) and filtration reduce particulate interference .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing non-linear relationships in ethanol-aluminum salt reaction kinetics?

Apply multivariate regression models (e.g., partial least squares) to correlate variables like temperature and solvent ratios with outcomes (e.g., biodiesel yield). Use ANOVA to identify significant factors and interaction effects, ensuring residuals meet normality assumptions .

Q. How should researchers document methodological uncertainties in aluminum quantification studies?

Report limit of detection (LOD) , limit of quantification (LOQ) , and recovery rates for all methods. For example, note that lumogallion assays may have higher LODs (~1 ppb) compared to ICP-MS (~3 μg/L) due to fluorescence quenching in ethanol-rich matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, aluminum salt
Reactant of Route 2
Ethanol, aluminum salt

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